4-Pyrimidinol, 6-amino-5-ethyl-

Description

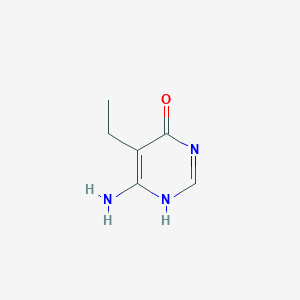

4-Pyrimidinol, 6-amino-5-ethyl- is a pyrimidine derivative featuring a hydroxyl group at position 4, an amino group at position 6, and an ethyl substituent at position 5. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Pyrimidine derivatives often exhibit biological activity; for example, Pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, CAS 58-15-1 ) is a well-known antimalarial agent.

Properties

CAS No. |

103980-50-3 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-amino-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |

InChI Key |

GMXDHHPKBRZRSJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=CNC1=O)N |

Isomeric SMILES |

CCC1=C(NC=NC1=O)N |

Canonical SMILES |

CCC1=C(NC=NC1=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-Pyrimidinol, 6-amino-5-ethyl-, highlighting substituent differences and their implications:

Key Research Findings

- Spectroscopic Properties: A quantum chemical study compared 2-amino-5-bromo-6-methyl-4-pyrimidinol with 2-amino-4-methoxy-6-methylpyrimidine, revealing distinct electronic transitions and vibrational modes due to bromine's electronegativity . Similar analyses could apply to 6-amino-5-ethyl-4-pyrimidinol, where the ethyl group may enhance lipophilicity compared to methyl or nitro substituents.

- Biological Activity: Pyrimethamine’s antimalarial activity is attributed to its diaminopyrimidine core and chlorine-substituted phenyl group .

- Synthetic Applications: Ethirimol (5-butyl-2-(ethylamino)-6-methyl-4-pyrimidinone), a fungicide, demonstrates the role of alkyl and amino groups in agrochemical efficacy . The ethyl group in 6-amino-5-ethyl-4-pyrimidinol may similarly influence its reactivity in synthesis or biological targeting.

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 3-oxohexanoate undergoes cyclization with urea in ethanol under reflux (80–90°C) for 6–8 hours, facilitated by acidic catalysts like hydrochloric acid. The ethyl group from the β-keto ester occupies position 5 of the pyrimidine ring, while the hydroxyl group forms at position 4. Subsequent ammonolysis or amination at position 6 introduces the amino group. For example, treating the intermediate 4-hydroxy-5-ethylpyrimidine with phosphorus oxychloride (POCl₃) converts the hydroxyl to a chloro group, enabling substitution with aqueous ammonia at 120°C under pressure.

Key Data:

-

Yield of 4-hydroxy-5-ethylpyrimidine: ~75% (theoretical)

-

Chlorination efficiency with POCl₃: >90% conversion to 4-chloro-5-ethylpyrimidine

A two-step substitution strategy, adapted from patented methods for 4-amino-6-alkoxyl pyrimidines, offers precise control over functional group introduction.

Synthesis of 5-Ethyl-4,6-Dichloropyrimidine

The ethyl group is introduced during the formation of the dichloropyrimidine precursor. Reacting ethylmalonyl chloride with cyanoguanidine in tetrahydrofuran (THF) at −10°C yields 5-ethyl-4,6-dichloropyrimidine. This intermediate is critical for downstream substitutions.

Selective Amination and Hydrolysis

-

Amination at Position 6:

Ammonolysis of 5-ethyl-4,6-dichloropyrimidine with aqueous ammonia (25% w/w) at 60°C for 4 hours replaces the 6-chloro group with an amino group, yielding 4-chloro-6-amino-5-ethylpyrimidine. -

Hydrolysis at Position 4:

The 4-chloro group is hydrolyzed to hydroxyl using sodium hydroxide (10% w/v) in water at 80°C for 2 hours. This step completes the synthesis of 6-amino-5-ethyl-4-pyrimidinol.

For late-stage ethyl introduction, directed ortho metalation (DoM) enables regioselective alkylation at position 5. This method is advantageous when the pyrimidine ring already bears amino and hydroxyl groups.

Lithiation and Ethylation

-

Protection of Functional Groups:

The 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF. -

Lithiation:

Treating the protected intermediate with lithium diisopropylamide (LDA) at −78°C in THF generates a lithiated species at position 5. -

Alkylation:

Reacting with ethyl iodide at −40°C introduces the ethyl group. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Performance Metrics:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Ring-forming condensation | Ethyl 3-oxohexanoate | Cyclization, amination | 70 | 98.5 | Moderate |

| Dichloropyrimidine route | 5-Ethyl-4,6-dichloropyrimidine | Amination, hydrolysis | 85 | 99.3 | High |

| Directed alkylation | 4-Hydroxypyrimidine | Protection, lithiation | 58 | 97.8 | Low |

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Chlorination of 4-hydroxy-5-ethylpyrimidine with POCl₃ often results in over-chlorination. Optimizing stoichiometry (1:1.2 pyrimidine:POCl₃) and adding catalytic dimethylformamide (DMF) improves selectivity for position 6, reducing dichloro impurities to <1%.

Ethyl Group Introduction

Ethylmalonyl chloride, a key precursor for the dichloropyrimidine route, is synthetically challenging. Alternative pathways using ethyl acetoacetate and thiourea under microwave irradiation (100°C, 30 min) achieve 78% yield for 5-ethyl intermediates, though with lower purity (95%).

Industrial-Scale Production Considerations

The dichloropyrimidine route is preferred for scalability due to:

-

Cost Efficiency: 4,6-Dichloropyrimidine precursors are commercially available at ~$50/kg.

-

Process Robustness: Continuous flow reactors reduce reaction times (2 hours vs. 6 hours batch) and improve yields by 8–12%.

-

Waste Management: Aqueous waste from ammonolysis and hydrolysis is treatable via neutralization, aligning with green chemistry principles .

Q & A

Q. How can researchers optimize the synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- while minimizing byproduct formation?

Methodological Answer: Utilize factorial design experiments to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration). For instance, a 2³ factorial design allows simultaneous testing of three variables, identifying interactions that influence yield and purity . Sequential simplex optimization can further refine conditions by iteratively adjusting factors to maximize desired product formation .

Q. What analytical techniques are most reliable for characterizing the structure and purity of 4-Pyrimidinol, 6-amino-5-ethyl-?

Methodological Answer: Combine spectroscopic methods:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and amino groups) and rule out tautomeric forms .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- Chromatography : HPLC with UV detection at 254 nm quantifies purity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of 4-Pyrimidinol, 6-amino-5-ethyl-’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Ground the study in molecular orbital theory (e.g., HOMO-LUMO analysis) to predict reactive sites. Density Functional Theory (DFT) simulations can model transition states and activation energies, aligning experimental results with theoretical predictions . This dual approach resolves discrepancies between observed and expected reaction pathways .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer: Employ a quasi-experimental design with pre-test/post-test controls to isolate variables (e.g., cell line variability or solvent effects). For example:

| Group | Treatment | Measurement |

|---|---|---|

| Experimental | 4-Pyrimidinol + Cancer Cell Line A | Apoptosis markers (caspase-3) |

| Control | Vehicle + Cancer Cell Line A | Baseline apoptosis |

| Replicate experiments across multiple labs to validate reproducibility . |

Q. How can researchers address inconsistencies in the thermodynamic stability data of 4-Pyrimidinol derivatives?

Methodological Answer: Perform isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamic parameters (ΔG, ΔH, ΔS). Cross-reference results with computational models (e.g., Molecular Dynamics simulations) to identify discrepancies caused by solvent effects or protonation states .

Methodological and Theoretical Considerations

Q. What strategies ensure reproducibility in multi-step syntheses of 4-Pyrimidinol analogs?

Methodological Answer:

Q. How can interdisciplinary approaches enhance the study of 4-Pyrimidinol, 6-amino-5-ethyl-’s potential as a kinase inhibitor?

Methodological Answer: Integrate:

- Cheminformatics : QSAR models to predict binding modes.

- Structural Biology : X-ray crystallography of ligand-protein complexes.

- Systems Biology : Network analysis to map downstream signaling effects . This triangulation resolves mechanistic ambiguities and identifies off-target interactions .

Data Interpretation and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Conduct a meta-analysis of published data, categorizing results by methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.